Ethyl 4-(3-phenoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes phenyl and phenoxyphenyl groups, as well as a sulfanylidene moiety
Preparation Methods
The synthesis of ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenyl and phenoxyphenyl derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization and introduction of the sulfanylidene group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxyphenyl groups, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of various heterocyclic derivatives.
Scientific Research Applications
ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl group and may exhibit similar biological activities.
Tetrahydropyrimidines: Compounds in this class have a similar core structure and may have comparable chemical reactivity and applications.
Sulfanylidene-containing compounds: These compounds contain the sulfanylidene group and may undergo similar chemical reactions.
The uniqueness of ETHYL 4-(3-PHENOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-(3-phenoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-2-29-24(28)21-22(17-10-5-3-6-11-17)26-25(31)27-23(21)18-12-9-15-20(16-18)30-19-13-7-4-8-14-19/h3-16,23H,2H2,1H3,(H2,26,27,31) |
InChI Key |
CTZPNOIPOGQGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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